molecular formula C35H37ClN2O4 B11211901 2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate

2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate

Cat. No.: B11211901
M. Wt: 585.1 g/mol
InChI Key: KPZWSCPQCJMCGL-UHFFFAOYSA-N
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Description

2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cyclohexyl group, a phenyl group, and a tryptophan derivative, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl 4-(4-pentylcyclohexyl)benzoate
  • 2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl 3-(4-butylcyclohexyl)propanoate
  • Ethyl 2-oxo-4-phenylbutyrate

Uniqueness

2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate is unique due to its combination of a cyclohexyl group, a phenyl group, and a tryptophan derivative. This structure provides distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C35H37ClN2O4

Molecular Weight

585.1 g/mol

IUPAC Name

[2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl] 2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C35H37ClN2O4/c1-2-5-23-8-10-24(11-9-23)25-12-14-26(15-13-25)33(39)22-42-35(41)32(38-34(40)27-16-18-29(36)19-17-27)20-28-21-37-31-7-4-3-6-30(28)31/h3-4,6-7,12-19,21,23-24,32,37H,2,5,8-11,20,22H2,1H3,(H,38,40)

InChI Key

KPZWSCPQCJMCGL-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)COC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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